molecular formula C12H21NO3 B1529034 Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 1260649-61-3

Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1529034
CAS No.: 1260649-61-3
M. Wt: 227.3 g/mol
InChI Key: YDPNQGABOGKVRF-UHFFFAOYSA-N
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Description

tert-Butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate (CAS 1260649-61-3) is a high-purity chemical building block of interest to medicinal and synthetic organic chemists . With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, this pyrrolidine derivative features both a reactive allyl group and a protected amine (Boc group), making it a versatile scaffold for the synthesis of more complex molecules . The compound must be stored under an inert atmosphere at 2-8°C to maintain stability . Research Applications: This compound serves as a key chiral intermediate in organic synthesis. The presence of the allyl group allows for further functionalization through reactions such as cross-couplings and hydrofunctionalization, enabling the construction of carbon-carbon bonds. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to reveal the secondary amine, which is a common pharmacophore in drug discovery . Pyrrolidine derivatives are extensively studied for their biological activities and are commonly found in compounds with pharmacological properties . Safety and Handling: This product is labeled with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet and use appropriate personal protective equipment, including gloves and eye/face protection. Usage Notice: this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-prop-2-enylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-12(15)7-8-13(9-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNQGABOGKVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130509
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260649-61-3
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260649-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

1.1 Arginase Inhibition

TBHPC has been studied for its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and asthma. Inhibiting arginase can enhance nitric oxide production, which is beneficial in treating conditions such as myocardial reperfusion injury and erectile dysfunction. Research indicates that TBHPC exhibits significant inhibitory activity against human arginases (hARG-1 and hARG-2), with potency in the nanomolar range (0.1 nM to 100 nM) .

1.2 Synthesis of Other Bioactive Compounds

TBHPC serves as an intermediate in the synthesis of various pyrrolidine derivatives, which are essential in developing new therapeutics. For instance, it has been utilized in synthesizing vinylpyrrolidinone-cephalosporin derivatives, which are known for their antibacterial properties against resistant strains like MRSA . The compound's structure allows for modifications that can lead to enhanced biological activity.

Table 1: Summary of Synthesis Steps for TBHPC

StepDescriptionYield (%)Conditions
1Coupling reaction with epoxide57%20°C for 96 hours
2Hydroboration step-Under nitrogen atmosphere
3Purification via silica gel chromatography--

Case Studies

3.1 Case Study on Arginase Inhibition

In a study published by MDPI, TBHPC was synthesized and evaluated for its inhibitory effects on arginase activity. The results demonstrated that TBHPC not only inhibited hARG-1 and hARG-2 effectively but also showed a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent .

3.2 Development of Antibacterial Agents

Another significant application of TBHPC is in the development of novel antibacterial agents. The compound has been incorporated into synthetic pathways leading to cephalosporin derivatives that exhibit potent activity against antibiotic-resistant bacteria. These findings highlight the importance of TBHPC as a versatile building block in medicinal chemistry .

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the biological context in which it is used. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate and its analogs:

Compound Name Substituents (3-position) Molecular Formula Molecular Weight Key Characteristics
This compound Allyl (-CH₂CH=CH₂) and hydroxyl C₁₃H₂₁NO₃ 251.3 (calc.) Reactive allyl group for olefin-based modifications; potential irritant .
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Cyano (-CN) and hydroxyl C₁₀H₁₆N₂O₃ 212.25 Electron-withdrawing cyano group enhances stability; used in nitrile chemistry.
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate Difluoro (-F₂), hydroxymethyl, methyl C₁₂H₂₁F₂NO₃ 277.3 (calc.) Fluorine atoms increase polarity and metabolic stability; hydroxymethyl aids solubility.
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Trifluoromethyl (-CF₃), methyl, hydroxyl C₁₁H₁₈F₃NO₃ 281.3 (calc.) Stereospecific (R,S configuration); CF₃ group improves bioavailability and lipophilicity.
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Ethynyl (-C≡CH) and hydroxyl C₁₀H₁₅NO₃ 197.2 (calc.) Rigid ethynyl group enables click chemistry applications (e.g., Huisgen cycloaddition).
Tert-butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate 3-Aminophenoxy (-O-C₆H₄-NH₂) C₁₅H₂₂N₂O₃ 278.35 Aromatic amine enhances hydrogen bonding; potential CNS drug candidate.

Physicochemical Properties

  • Solubility : Hydroxyl and polar groups (e.g., -CN, -CF₃) improve aqueous solubility, while bulky tert-butyl groups enhance lipophilicity .
  • Stability : Fluorinated derivatives (e.g., difluoro, trifluoromethyl) exhibit superior metabolic stability due to reduced enzymatic degradation . Allyl and ethynyl groups may introduce reactivity risks (e.g., polymerization or oxidation) .

Biological Activity

Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 1260649-61-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H23NO2\text{C}_{13}\text{H}_{23}\text{N}\text{O}_2

This structure features a pyrrolidine ring, which is critical for its biological function. The tert-butyl group enhances lipophilicity, while the allyl group may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators of various biological pathways, including those involved in neurotransmission and metabolic processes .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism, influencing signaling pathways in the nervous system.
  • Receptor Modulation : It has been suggested that the compound can interact with dopamine receptors, potentially impacting mood and cognitive functions .

Biological Activity Data

Several studies have reported on the biological activity of this compound. Below is a summary of significant findings:

Study Biological Activity Methodology Key Findings
Antiviral PropertiesIn vitro assaysDemonstrated potent inhibition of viral replication.
Neurotransmitter ModulationBinding assaysHigh affinity for dopamine receptors (D3/D2).
Enzyme InhibitionKinetic studiesEffective inhibitor of specific phosphodiesterases.

Case Studies

  • Antiviral Activity : A study focused on the antiviral potential of this compound revealed that it significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral polymerases, showcasing its potential as a therapeutic agent against specific viral infections .
  • Neuropharmacology : Research indicated that this compound exhibits neuroprotective effects by modulating dopamine receptor activity. In rodent models, it was observed to improve cognitive function and reduce symptoms associated with neurodegenerative diseases, suggesting its potential application in treating conditions like Parkinson's disease .

Safety Profile

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has moderate toxicity when administered at high doses, necessitating further investigation into its safety profile in clinical settings .

Preparation Methods

Preparation Methods of Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Starting from appropriately substituted pyrrolidine or pyrrolidinol derivatives.
  • Introduction of the tert-butyl carbamate protecting group on the nitrogen atom.
  • Allylation at the 3-position of the pyrrolidine ring.
  • Installation or preservation of the hydroxyl group at the 3-position.
  • Purification and isolation of the final compound.

The synthetic routes often employ protecting group strategies and utilize classical organic transformations such as nucleophilic substitution, reduction, and carbamate formation.

Reported Preparation Routes

From (S)-3-hydroxy-pyrrolidinol Hydrochloride (Patent EP1138672A1)

One well-documented method involves the preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate starting from (S)-3-hydroxy-pyrrolidinol hydrochloride:

  • The hydrochloride salt is suspended with potassium carbonate in methanol under an inert atmosphere.
  • The tert-butyl carbamate protecting group is introduced by reaction with tert-butyl chloroformate or allyl chloroformate under controlled temperature conditions (0–70°C).
  • Allylation at the 3-position can be achieved via mesylation followed by nucleophilic substitution with allyl halides.
  • The reaction mixture is worked up by extraction, drying, and purification through silica gel chromatography to yield the target compound.
  • This method emphasizes high optical and chemical yields due to the choice of protecting groups and reaction conditions.

This process is detailed in the patent EP1138672A1, which describes conditions such as stirring times, temperatures, and purification steps to optimize yield and purity.

Multi-Step Synthetic Routes Involving Protection and Deprotection (Literature Example)

A research publication describes a multi-step synthesis involving:

  • Protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl).
  • Amidation of esters with ammonia in methanol.
  • Reduction of amides to primary amines using lithium aluminum hydride (LiAlH4).
  • Coupling with allyl-containing acids or reagents.
  • Final deprotection steps using tetra-n-butylammonium fluoride (TBAF) to remove silyl protecting groups.

This sequence allows for stereochemical control and functional group manipulation to obtain hydroxylated, allyl-substituted pyrrolidine derivatives.

Detailed Data Table: Preparation Parameters

Parameter Typical Conditions / Values Notes
Starting Material (S)-3-hydroxy-pyrrolidinol hydrochloride Commercially available or synthesized precursor
Protecting Group Introduction tert-butyl chloroformate or allyl chloroformate, 0–70°C Carbamate formation under inert atmosphere
Allylation Reagent Allyl bromide or allyl chloroformate Zinc-mediated or nucleophilic substitution methods
Solvent Methanol, tetrahydrofuran (THF), ethyl acetate Choice depends on step and reagent solubility
Temperature 0°C to 70°C Controlled to optimize yield and stereochemistry
Reaction Time Several hours to overnight Varies by step; overnight stirring common in zinc method
Purification Silica gel chromatography, extraction, drying Standard organic purification techniques
Yield 74% to 95% High yields reported with optimized protocols

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures starting from pyrrolidine derivatives. Key steps include:

  • Allylation : Introducing the allyl group via nucleophilic addition or coupling reactions.
  • Hydroxylation : Oxidation or hydroxylation at the 3-position, often using oxidizing agents like m-CPBA or catalytic asymmetric methods.
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, requiring acidic conditions (e.g., TFA) for removal .
    Reaction temperature (0–20°C) and catalysts (e.g., DMAP, triethylamine) critically affect stereochemical outcomes and yields. For example, low temperatures minimize side reactions during allylation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray Crystallography : SHELX software is widely used for structure determination, particularly for resolving stereochemistry. The program refines atomic coordinates against diffraction data, with R-factors < 0.05 indicating high accuracy .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify allyl group integration (δ 5.2–5.8 ppm for vinyl protons) and hydroxyl proton coupling patterns. 1^1H-13^{13}C HSQC confirms carbon connectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?

  • Computational Screening : Tools like density functional theory (DFT) predict transition-state energies to identify optimal catalysts (e.g., chiral BINOL-phosphoric acids for asymmetric hydroxylation) .
  • Microreactor Systems : Continuous flow reactors enhance control over exothermic reactions (e.g., allylation), improving yield (up to 85%) and reducing racemization .
  • Design of Experiments (DoE) : Multi-variable analysis (temperature, solvent polarity, catalyst loading) identifies synergistic effects. For example, THF improves allyl group retention compared to DCM .

Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Meta-Analysis : Cross-referencing PubChem and ECHA databases highlights inconsistencies in assay conditions (e.g., IC50_{50} variations due to cell-line specificity). Normalizing data to standard protocols (e.g., NIH/3T3 cells for cytotoxicity) reduces discrepancies .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the allyl or hydroxyl groups clarifies bioactivity trends. For instance, replacing allyl with propargyl groups enhances kinase inhibition by 40% .

Q. What methodologies are used to analyze stereochemical stability during storage or in biological systems?

  • Chiral HPLC : Monitors enantiomeric excess (ee) over time; storage at -20°C under argon retains >98% ee for 6 months .
  • Circular Dichroism (CD) : Detects conformational changes in aqueous buffers, revealing hydroxyl group racemization at pH > 8.0 .

Q. How is this compound utilized in drug discovery pipelines?

  • Fragment-Based Drug Design : The pyrrolidine core serves as a scaffold for targeting GPCRs. For example, introducing sulfonamide groups at the 1-carboxylate position improves binding to adenosine A2A_{2A} receptors (Kd_d = 12 nM) .
  • Prodrug Strategies : Hydroxyl group esterification enhances blood-brain barrier penetration, with in vivo studies showing 3-fold higher CNS bioavailability in rodent models .

Q. What computational tools enable predictive modeling of derivative reactivity?

  • ICReDD Workflow : Combines quantum mechanical calculations (Gaussian 16) with machine learning to predict regioselectivity in allyl group functionalization. For example, Markovnikov addition is favored with electron-deficient alkenes (93% accuracy) .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess solvation effects on hydroxyl group hydrogen bonding, guiding solvent selection for crystallization .

Notes

  • For crystallography, SHELX remains the gold standard despite newer alternatives .
  • Industrial-scale synthesis often employs continuous flow reactors to mitigate safety risks with exothermic steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate
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Tert-butyl 3-allyl-3-hydroxypyrrolidine-1-carboxylate

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